molecular formula C9H8BrF2NO B8174654 3-Bromo-N-ethyl-4,5-difluorobenzamide

3-Bromo-N-ethyl-4,5-difluorobenzamide

Cat. No.: B8174654
M. Wt: 264.07 g/mol
InChI Key: JRWXPUACUABOFP-UHFFFAOYSA-N
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Description

3-Bromo-N-ethyl-4,5-difluorobenzamide is a halogenated benzamide derivative characterized by a bromine atom at the 3-position, fluorine atoms at the 4- and 5-positions, and an ethyl group attached to the nitrogen of the amide moiety. Its molecular formula is C₉H₈BrF₂NO, with a molecular weight of 264.07 g/mol. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents, which influence reactivity, solubility, and biological activity .

Properties

IUPAC Name

3-bromo-N-ethyl-4,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO/c1-2-13-9(14)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWXPUACUABOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C(=C1)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-ethyl-4,5-difluorobenzamide typically involves the following steps:

    Fluorination: The fluorine atoms are introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.

    Amidation: The final step involves the formation of the benzamide by reacting the brominated and fluorinated benzene derivative with ethylamine (C2H5NH2) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-ethyl-4,5-difluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Potassium fluoride (KF), cesium fluoride (CsF), dimethyl sulfoxide (DMSO) as solvent.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd), boronic acids, bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced derivatives with different oxidation states.

Scientific Research Applications

3-Bromo-N-ethyl-4,5-difluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is studied for its properties in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used in biochemical assays to investigate its effects on various biological pathways and targets.

    Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and intermediates.

Mechanism of Action

The mechanism of action of 3-Bromo-N-ethyl-4,5-difluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The ethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The compound can inhibit or activate certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Below is a comparative table of key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
3-Bromo-N-ethyl-4,5-difluorobenzamide C₉H₈BrF₂NO 264.07 Br (3), F (4,5), N-Ethyl High lipophilicity; agrochemical lead
4-Bromo-N-cyclopropyl-2,5-difluorobenzamide C₁₀H₈BrF₂NO 276.08 Br (4), F (2,5), N-Cyclopropyl Discontinued due to synthesis challenges
4-Chloro-2,5-difluorobenzamide C₇H₄ClF₂NO 191.56 Cl (4), F (2,5), NH₂ (amide) Lower reactivity; limited applications
N-Ethyl-2,5-difluorobenzamide C₉H₉F₂NO 185.17 F (2,5), N-Ethyl Higher solubility; intermediate
3-Bromo-N-(4-fluorophenyl)benzamide C₁₃H₈BrFNO 293.11 Br (3), F (4-phenyl), N-Aryl Bioactive in kinase inhibition
2-Amino-4,5-difluorobenzamide C₇H₆F₂N₂O 172.13 F (4,5), NH₂ (2, amide) Electron-rich; pharmaceutical precursor
Key Observations:
  • Halogen Effects : Bromine at the 3-position (target compound) enhances electrophilic substitution reactivity compared to chlorine in 4-Chloro-2,5-difluorobenzamide .
  • N-Substituents : The ethyl group improves metabolic stability over cyclopropyl (e.g., 4-Bromo-N-cyclopropyl-2,5-difluorobenzamide) or aryl groups (e.g., 3-Bromo-N-(4-fluorophenyl)benzamide) .
  • Fluorine Positioning : 4,5-Difluoro substitution in the target compound creates a steric hindrance that directs reactions to the 2- and 6-positions, unlike 2,5-difluoro isomers .

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